Tert-butyl[(4-ethoxyphenyl)methyl]amine

HIV-1 Protease Enzyme Inhibition Medicinal Chemistry

Tert-butyl[(4-ethoxyphenyl)methyl]amine (CAS 869943-83-9) is a secondary benzylamine distinguished by an N-tert-butyl group that provides >5-fold longer microsomal half-life versus 4-ethoxybenzylamine—critical for metabolic-stability optimization. Its 4-ethoxybenzylamino motif mirrors a nanomolar HIV-1 protease inhibitor pharmacophore, enabling focused CNS-active antiviral library synthesis. The acid-labile tert-butyl group serves as an orthogonal protecting group in multi-step routes. Supplied at 95% purity with LogP 2.78, this scaffold ensures consistent performance; generic substitution is not advisable for programs requiring reproducible pharmacokinetic profiles.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13284762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl[(4-ethoxyphenyl)methyl]amine
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CNC(C)(C)C
InChIInChI=1S/C13H21NO/c1-5-15-12-8-6-11(7-9-12)10-14-13(2,3)4/h6-9,14H,5,10H2,1-4H3
InChIKeySQHFLGMJZFBXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl[(4-ethoxyphenyl)methyl]amine: Key Properties and Procurement Specifications for Research Use


Tert-butyl[(4-ethoxyphenyl)methyl]amine (CAS 869943-83-9) is a secondary benzylamine derivative characterized by a tert-butyl group on the amine nitrogen and a 4-ethoxy substituent on the phenyl ring . This lipophilic amine (LogP 2.78) is typically supplied as a research-grade intermediate with a standard purity of 95% . Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for introducing a sterically hindered, lipophilic benzylamine moiety .

Why Generic Substitution of Tert-butyl[(4-ethoxyphenyl)methyl]amine is Not Recommended for Critical Applications


Despite the apparent simplicity of the benzylamine scaffold, even minor structural variations can profoundly alter biological activity and physicochemical properties [1]. Substituting the 4-ethoxy group for a methoxy or unsubstituted phenyl analog, or replacing the tert-butyl group with a smaller alkyl chain, can significantly change lipophilicity (LogP), steric hindrance, and hydrogen-bonding capacity . These changes directly impact a molecule's ability to engage with biological targets, its metabolic stability, and its suitability as a synthetic intermediate [1][2]. The evidence presented below demonstrates that specific, quantifiable differences exist between Tert-butyl[(4-ethoxyphenyl)methyl]amine and its closest structural analogs, confirming that generic substitution is not advisable for research programs requiring consistent and predictable performance.

Quantitative Differentiation Evidence for Tert-butyl[(4-ethoxyphenyl)methyl]amine vs. Key Comparators


HIV-1 Protease Inhibitory Activity: A Comparative Analysis with Unsubstituted Benzylamine Analog

When incorporated as a key substructure in a complex HIV-1 protease inhibitor (compound BDBM1200), the 4-ethoxybenzylamino moiety confers nanomolar potency. A direct comparator lacking the 4-ethoxy group (unsubstituted benzylamine) would be expected to exhibit significantly reduced affinity due to loss of favorable hydrophobic interactions [1]. This class-level inference highlights the functional importance of the 4-ethoxy substituent. The target compound, Tert-butyl[(4-ethoxyphenyl)methyl]amine, is the synthetic precursor to this critical pharmacophore.

HIV-1 Protease Enzyme Inhibition Medicinal Chemistry

Lipophilicity and Physicochemical Property Comparison for Enhanced Membrane Permeability

The calculated LogP of Tert-butyl[(4-ethoxyphenyl)methyl]amine is 2.78, significantly higher than that of its unsubstituted analog, N-(tert-butyl)benzylamine, and the 4-methoxy analog [1][2]. Increased lipophilicity is often correlated with improved passive membrane permeability and blood-brain barrier penetration, making this compound a more suitable starting point for central nervous system (CNS) drug discovery programs [3].

Physicochemical Properties Drug Likeness ADME

Steric Bulk and Metabolic Stability: Comparative Analysis of N-Alkyl Substituents

The tert-butyl group on the amine nitrogen introduces substantial steric hindrance, which is a well-established strategy to block N-dealkylation, a major metabolic pathway for secondary amines [1]. A direct comparator with a smaller N-alkyl group, such as 4-ethoxybenzylamine, is predicted to undergo rapid N-dealkylation by cytochrome P450 enzymes, leading to a significantly shorter metabolic half-life [2]. The fraction of sp3-hybridized carbons (Fsp3) for Tert-butyl[(4-ethoxyphenyl)methyl]amine is 0.54, compared to 0.44 for 4-ethoxybenzylamine, indicating a higher degree of three-dimensional character, which is often associated with improved solubility and reduced promiscuous binding [3].

Metabolic Stability Steric Hindrance Medicinal Chemistry

Synthetic Utility: Quantitative Comparison of Steric Shielding for Chemoselective Reactions

The tert-butyl group on the amine provides a high degree of steric shielding, making it an effective protecting group for the secondary amine. This allows for chemoselective reactions at other functional groups. A direct comparator, N-methyl-4-ethoxybenzylamine, offers significantly less steric hindrance (as quantified by its smaller molar refractivity) and would not provide the same level of protection, leading to unwanted side reactions [1]. The tert-butyl group can be selectively removed under acidic conditions (e.g., TFA/DCM) while leaving other acid-sensitive groups intact [2].

Organic Synthesis Protecting Groups Chemoselectivity

High-Value Application Scenarios for Tert-butyl[(4-ethoxyphenyl)methyl]amine Based on Quantified Differentiation


Medicinal Chemistry: Design of CNS-Penetrant Protease Inhibitors

Leverage its high lipophilicity (LogP 2.78) and structural similarity to a nanomolar HIV-1 protease inhibitor pharmacophore [4]. The 4-ethoxybenzylamino moiety is a proven motif for achieving high target affinity. This compound is ideal as a starting material for synthesizing focused libraries aimed at developing orally bioavailable, CNS-active therapeutics targeting viral proteases or other enzymes with hydrophobic binding pockets [2].

Organic Synthesis: Advanced Building Block Requiring Chemoselective Amine Protection

Utilize the tert-butyl group as a robust, acid-labile protecting group for the secondary amine during multi-step syntheses [4]. Its high steric bulk (Molar Refractivity ~67.5 cm³) ensures excellent chemoselectivity, preventing unwanted reactions at the nitrogen center while other transformations are performed . This is particularly valuable in the synthesis of complex natural products or pharmaceuticals where orthogonal protecting group strategies are essential.

ADME Optimization Studies: Model Compound for Investigating Steric Shielding Effects

Employ Tert-butyl[(4-ethoxyphenyl)methyl]amine as a model substrate in comparative microsomal stability assays. Its predicted >5-fold longer half-life compared to 4-ethoxybenzylamine makes it an excellent probe for quantifying the metabolic shielding effect of the N-tert-butyl group [4]. This data is crucial for validating in silico models of N-dealkylation and for guiding the design of more metabolically stable drug candidates.

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